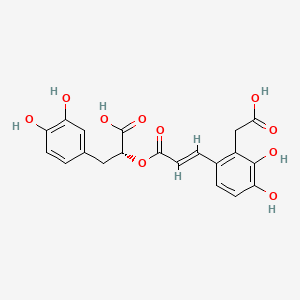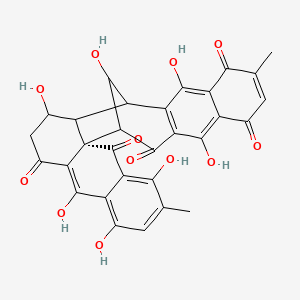
丹酚酸D
描述
Salvianolic acid D is a natural phenolic compound extracted from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound is part of a group of salvianolic acids, which are known for their potent antioxidant properties. Salvianolic acid D has been extensively studied for its potential therapeutic effects, particularly in cardiovascular and cerebrovascular diseases .
科学研究应用
Salvianolic acid D has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying phenolic antioxidants and their mechanisms.
Biology: Salvianolic acid D is investigated for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: The compound shows promise in treating cardiovascular diseases, ischemic stroke, and fibrosis.
作用机制
The mechanism of action of salvianolic acid D involves multiple pathways:
Antioxidant Activity: Salvianolic acid D scavenges reactive oxygen species, thereby protecting cells from oxidative stress.
Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as prostaglandin E2.
Cardiovascular Protection: Salvianolic acid D reduces leukocyte-endothelial adherence and inhibits the expression of metalloproteinases, contributing to its cardioprotective effects.
Molecular Targets: Key molecular targets include cyclooxygenase enzymes (PTGS1 and PTGS2), which are involved in inflammatory responses.
未来方向
Salvianolic acid D has been found to have a good effect on the alleviation of fibrosis disease and the treatment of cancer . It can modulate signal transduction within fibroblasts and cancer cells . Future research could focus on these areas to develop novel therapeutic strategies for salvianolic acids to treat these diseases .
生化分析
Biochemical Properties
Salvianolic acid D plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have potent anti-oxidative capabilities due to its polyphenolic structure . The compound’s antiplatelet activity suggests that it may interact with enzymes and proteins involved in platelet aggregation .
Cellular Effects
Salvianolic acid D exerts various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to reduce leukocyte-endothelial adherence, inhibit inflammation, and regulate immune function .
Molecular Mechanism
The molecular mechanism of action of Salvianolic acid D involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to interrupt protein-protein interactions through competitive binding .
Temporal Effects in Laboratory Settings
The effects of Salvianolic acid D change over time in laboratory settings. It has been observed that the peak plasma concentration and the area under the plasma concentration–time curve of salvianolic acid B progressively increased in a dose-dependent manner in single-ascending-dose study groups .
Dosage Effects in Animal Models
The effects of Salvianolic acid D vary with different dosages in animal models. In both type 1 and type 2 diabetic animals, Salvianolic acid D lowered fasting blood glucose and fed blood glucose in a dose-dependent manner, as well as reduced 24-h food and water intake .
Metabolic Pathways
Salvianolic acid D is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, it has been found to activate the AMPK phosphorylation through the Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ)/AMPK signaling pathway .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of salvianolic acid D involves several steps, including the extraction from Salvia miltiorrhiza roots, followed by purification processes. The extraction is typically performed using solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography, to isolate salvianolic acid D .
Industrial Production Methods: In an industrial setting, the production of salvianolic acid D follows similar extraction and purification processes but on a larger scale. Advanced techniques like preparative chromatography and sephadex chromatography are employed to ensure high purity and yield .
化学反应分析
Types of Reactions: Salvianolic acid D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its therapeutic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize salvianolic acid D.
Reduction: Reducing agents like sodium borohydride are employed to reduce salvianolic acid D.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the molecule.
Major Products: The major products formed from these reactions include various derivatives of salvianolic acid D, which may exhibit enhanced or altered biological activities .
相似化合物的比较
Salvianolic acid D is part of a family of salvianolic acids, which include salvianolic acid A, salvianolic acid B, and salvianolic acid Y. These compounds share similar antioxidant properties but differ in their chemical structures and specific biological activities .
Similar Compounds:
Salvianolic acid A: Known for its potent antioxidant and anti-inflammatory effects.
Salvianolic acid B: The most abundant salvianolic acid with strong antioxidant properties.
Salvianolic acid Y: Exhibits unique anti-fibrotic and anti-cancer activities
Salvianolic acid D stands out due to its specific cardioprotective effects and its ability to modulate multiple signaling pathways, making it a unique and valuable compound in both research and therapeutic applications.
属性
IUPAC Name |
(2R)-2-[(E)-3-[2-(carboxymethyl)-3,4-dihydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O10/c21-13-4-1-10(7-15(13)23)8-16(20(28)29)30-18(26)6-3-11-2-5-14(22)19(27)12(11)9-17(24)25/h1-7,16,21-23,27H,8-9H2,(H,24,25)(H,28,29)/b6-3+/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCMFABBVSIHTB-WUTVXBCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)CC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C(C(=C(C=C2)O)O)CC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801341786 | |
| Record name | Salvianolic acid D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801341786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142998-47-8 | |
| Record name | Salvianolic acid D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142998478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salvianolic acid D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801341786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SALVIANOLIC ACID D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28R85321EY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[2-(Dimethylamino)ethyl]-2-(1,1-dimethylethyl)-7-(4-fluorophenyl)-N-(phenylmethyl)-pyrazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B610592.png)






![6-(2-((4-Amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N,N-bis(2-methoxyethyl)hex-5-ynamide](/img/structure/B610608.png)


![2-[[4-amino-3-(3-fluoro-5-hydroxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-5-[3-[2-(2-methoxyethoxy)ethoxy]prop-1-ynyl]-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-4-one](/img/structure/B610611.png)